N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3/c1-11-13(17)4-3-5-14(11)19-16(20)12-6-7-18-15(10-12)22-9-8-21-2/h3-7,10H,8-9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQNFRPDVLNFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC(=O)C2=CC(=NC=C2)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromo-2-methylphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C16H18BrN3O3
- Molecular Weight : 388.23 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The presence of the bromine atom and the methoxyethoxy group are significant for its biological properties, influencing both solubility and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.
Flow cytometry analysis revealed that this compound induces apoptosis in treated cancer cells. The mechanism appears to involve the activation of caspases, leading to programmed cell death. The compound promotes an increase in p53 expression, a critical regulator of the cell cycle and apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies indicate effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 5 | |
| Escherichia coli | 10 |
Case Studies and Research Findings
- Study on Anticancer Efficacy : A comprehensive study evaluated the compound's effects on MCF-7 cells, showing significant apoptosis induction at concentrations as low as 15 µM. The study emphasized the role of the bromine substituent in enhancing biological activity compared to similar compounds without halogenation .
- Antimicrobial Evaluation : A recent investigation assessed the compound's antibacterial properties against clinical isolates of Staphylococcus aureus, revealing a MIC of 5 µg/mL. This suggests potential utility in treating resistant bacterial infections .
- Structure-Activity Relationship (SAR) : Research into SAR indicated that modifications to the pyridine ring could enhance biological activity. The introduction of electron-withdrawing groups significantly improved cytotoxicity against various cancer cell lines .
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1 N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Key Differences : Replaces the 2-(2-methoxyethoxy) group with a 2-oxo-1,2-dihydropyridine ring.
- Impact : The keto-amine tautomer forms intramolecular N–H⋯O hydrogen bonds, leading to a planar structure. This enhances crystallinity but reduces solubility compared to the methoxyethoxy-substituted analogue .
2.1.2 BMS-777607 (Met Kinase Inhibitor)
- Structure: Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
- Comparison: Substituents: Fluorine atoms and a 2-oxo-dihydropyridine enhance kinase selectivity and solubility. Efficacy: Demonstrated complete tumor stasis in a Met-dependent xenograft model, attributed to optimized pyridine and pyridone substitutions .
2.1.3 AZ257 (Dihydropyridine Carboxamide)
- Structure: 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide.
- Solubility: The thioether and cyano groups may reduce solubility compared to the target compound’s methoxyethoxy chain .
2.1.4 5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide
- Structure : Halogenated pyridine with N-methoxy-N-methyl amide.
- Amide Group: The N-methoxy-N-methyl substitution reduces hydrogen-bonding capacity, contrasting with the target compound’s primary amide .
Pharmacokinetic and Pharmacodynamic Comparisons
Key Findings :
- Solubility : The target compound’s methoxyethoxy group likely outperforms BMS-777607’s pyridone and AZ257’s thioether in aqueous solubility, critical for oral bioavailability.
- Selectivity : BMS-777607’s fluorophenyl and pyridone substitutions confer kinase selectivity, whereas the target compound’s bromophenyl group may favor interactions with hydrophobic binding pockets .
Crystallographic and Conformational Insights
- The target compound’s near-planar conformation (dihedral angle: 8.38°) mirrors N-(3-chloro-2-methylphenyl)-1,2-dihydro-2-oxo-3-pyridinecarboxamide, indicating that bromine’s larger van der Waals radius minimally disrupts the overall structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
